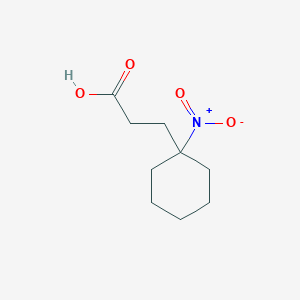

3-(1-Nitrocyclohexyl)propanoic acid

Description

3-(1-Nitrocyclohexyl)propanoic acid is a nitro-substituted carboxylic acid derivative characterized by a nitro group (-NO₂) attached to a cyclohexyl ring, which is further linked to a propanoic acid chain.

Properties

IUPAC Name |

3-(1-nitrocyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-8(12)4-7-9(10(13)14)5-2-1-3-6-9/h1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQETGJIDWHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Nitrocyclohexyl)propanoic acid typically involves the nitration of cyclohexane followed by a series of reactions to introduce the propanoic acid group. One common method includes:

Nitration of Cyclohexane: Cyclohexane is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1-nitrocyclohexane.

Formation of this compound: The 1-nitrocyclohexane is then reacted with acrylonitrile in the presence of a base to form the corresponding nitrile, which is subsequently hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Nitrocyclohexyl)propanoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The cyclohexane ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-(1-Aminocyclohexyl)propanoic acid.

Substitution: Various substituted cyclohexylpropanoic acids.

Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

3-(1-Nitrocyclohexyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Nitrocyclohexyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-Nitrocyclohexyl)propanoic acid (hypothetical) to three related compounds from the evidence, focusing on substituent effects, physical properties, and safety profiles.

Table 1: Structural and Physical Properties Comparison

Key Observations:

In contrast, a nitro group on a cyclohexyl ring (as in the target compound) may induce steric hindrance, altering solubility and reactivity . Cyclohexyl-substituted compounds (e.g., ) may exhibit higher lipophilicity compared to aromatic derivatives, influencing bioavailability and metabolic pathways .

Safety and Handling Nitroaromatic compounds (e.g., ) often require precautions against combustion byproducts (e.g., nitrogen oxides) , while cyclohexyl-substituted analogs (hypothetically) might pose fewer inhalation hazards due to lower volatility.

Synthetic Utility

- Nitro groups are common intermediates in reduction reactions (e.g., conversion to amines). The cyclohexyl nitro group in the target compound could enable unique transformations compared to phenyl-nitro analogs .

Biological Activity

3-(1-Nitrocyclohexyl)propanoic acid is a compound of interest due to its potential biological activities, particularly related to its nitro group. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a cyclohexyl moiety, which significantly influences its biological properties. The nitro group is known for its role in redox reactions, which can lead to cellular toxicity and antimicrobial effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Nitro compounds are widely recognized for their antimicrobial properties. The nitro group can induce oxidative stress in microbial cells, leading to cell death. Studies indicate that compounds with similar structures exhibit effectiveness against various pathogens, including bacteria and fungi .

- Antineoplastic Properties : Research suggests that nitro-substituted compounds may possess anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies have reported that nitro compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. This activity may be linked to their ability to inhibit pro-inflammatory cytokines .

The biological effects of this compound are primarily mediated through the following mechanisms:

- Redox Reactions : The nitro group participates in redox cycling, generating reactive intermediates that can damage cellular components such as DNA and proteins .

- Enzyme Inhibition : Nitro compounds may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of nitro compounds similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of nitroalkanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the formation of reactive nitrogen species that compromised bacterial membranes .

- Cancer Research : Another research project focused on the anticancer potential of nitro compounds, revealing that they could induce apoptosis in human cancer cell lines via ROS generation. This suggests that this compound might also exhibit similar effects.

- Inflammation Modulation : A recent investigation highlighted the anti-inflammatory properties of nitro-substituted acids, showing a reduction in nitric oxide production in macrophages treated with these compounds .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Potential | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Nitrofurantoin | High | Moderate | Low |

| Metronidazole | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.